
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an amino group, a chloro-substituted pyrazole ring, and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Alkylation: The chlorinated pyrazole is alkylated with an appropriate alkyl halide to introduce the methyl group.
Amidation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
4-Chloro-3-methyl-1h-pyrazole: Lacks the amino and butanamide groups.
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide: Similar structure but without the methyl group.
4-Chloro-3-methyl-1h-pyrazol-5-amine: Similar but lacks the butanamide moiety.
Uniqueness
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group, chloro-substituted pyrazole ring, and butanamide moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C8H13ClN4O |
|---|---|
分子量 |
216.67 g/mol |
IUPAC名 |
2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)4-13(12-5)3-2-7(10)8(11)14/h4,7H,2-3,10H2,1H3,(H2,11,14) |
InChIキー |
LKYCCLODGODSED-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Cl)CCC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


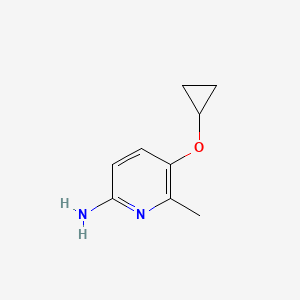
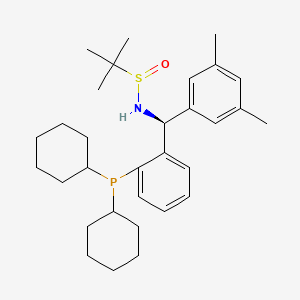
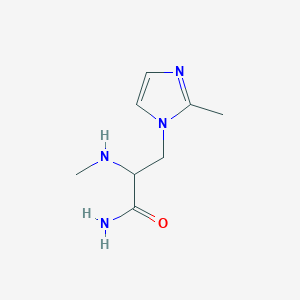
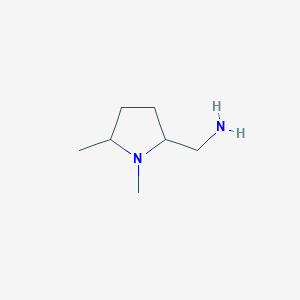
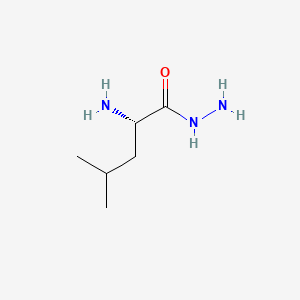



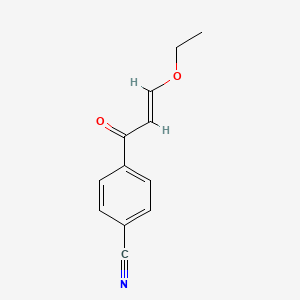
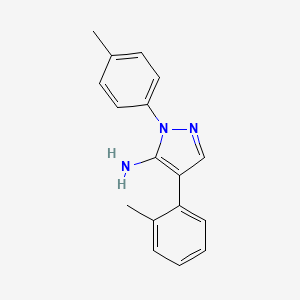
![Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13647228.png)


![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
